Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
CAS No.: 1955523-22-4
Cat. No.: VC5463678
Molecular Formula: C14H12N2O4S2
Molecular Weight: 336.38
* For research use only. Not for human or veterinary use.
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate - 1955523-22-4](/images/structure/VC5463678.png)
Specification
CAS No. | 1955523-22-4 |
---|---|
Molecular Formula | C14H12N2O4S2 |
Molecular Weight | 336.38 |
IUPAC Name | methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C14H12N2O4S2/c1-9-4-3-5-11(10(9)8-15)16-22(18,19)12-6-7-21-13(12)14(17)20-2/h3-7,16H,1-2H3 |
Standard InChI Key | OGPORQVZZAMPDV-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)C#N |
Introduction
Structural and Molecular Characteristics
Core Backbone and Functional Groups
The compound belongs to the thiophene carboxylate family, featuring a five-membered aromatic thiophene ring with two substituents: a methyl ester at position 2 and a sulfamoyl group at position 3. The sulfamoyl group (–SO₂–NH–) bridges the thiophene ring to a 2-cyano-3-methylphenyl moiety, which introduces both electron-withdrawing (cyano) and electron-donating (methyl) groups. This juxtaposition likely influences the molecule’s electronic distribution, solubility, and reactivity .
Table 1: Hypothetical Molecular Properties vs. Structural Analogs
*Derived from computational modeling of analogous structures .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for the target compound is documented, analogous sulfamoyl-thiophene carboxylates are typically synthesized via sequential functionalization of the thiophene ring. A plausible route involves:
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Sulfonation: Introducing a sulfonyl chloride group at position 3 of methyl thiophene-2-carboxylate using chlorosulfonic acid.
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Amination: Reacting the sulfonyl chloride intermediate with 2-cyano-3-methylaniline to form the sulfamoyl bridge .
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Purification: Crystallization or chromatography to isolate the product.
Key challenges include avoiding over-sulfonation and ensuring regioselectivity during the amination step. The electron-deficient cyano group on the aniline derivative may slow reaction kinetics, necessitating elevated temperatures or catalytic agents .
Stability and Degradation
Sulfamoyl groups are generally hydrolytically stable under neutral conditions but may degrade in strongly acidic or basic environments. The methyl ester at position 2 is susceptible to hydrolysis, suggesting that prolonged storage in aqueous media should be avoided .
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is expected to align with its analogs. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are likely optimal due to the sulfamoyl and cyano groups’ polarity. The predicted logP of ~2.8 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Table 2: Predicted Solubility in Common Solvents
Solvent | Solubility (mg/mL) | Class |
---|---|---|
Water | <0.1 | Poor |
Methanol | 5–10 | Moderate |
DMSO | >50 | High |
Research Gaps and Future Directions
Despite its structural promise, direct experimental data on Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate remains scarce. Priority areas for future research include:
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Synthesis Optimization: Developing regioselective methods to improve yield and purity.
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Crystallographic Studies: Resolving the three-dimensional structure to inform drug design.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
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